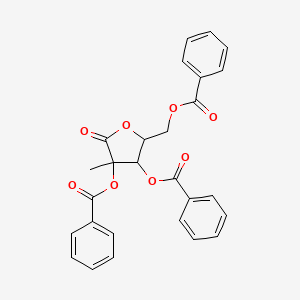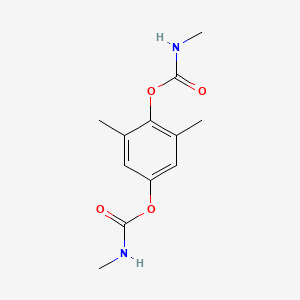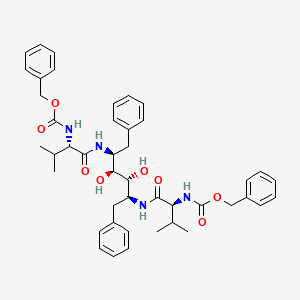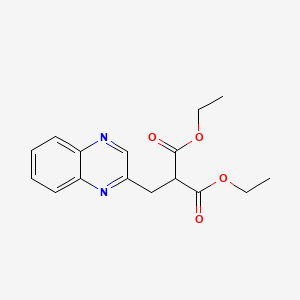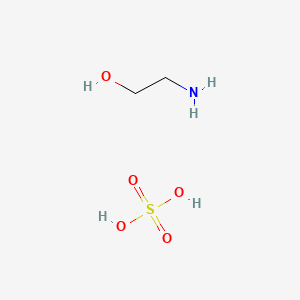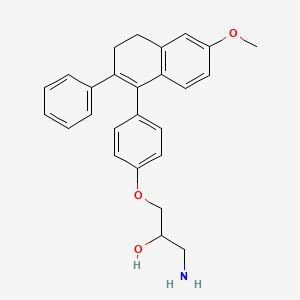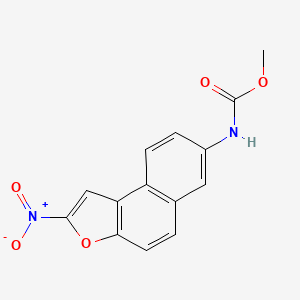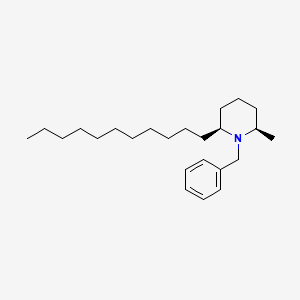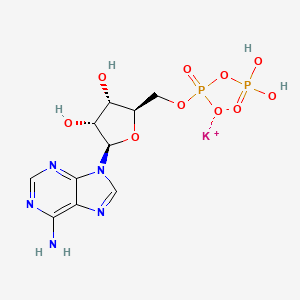
Adenosine-5'-diphosphate monopotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine-5’-diphosphate monopotassium salt is a chemical compound with the empirical formula C10H14KN5O10P2 · 2H2O and a molecular weight of 501.32. It is a derivative of adenosine diphosphate, which is an adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5’ position. This compound is commonly used in biochemical research and has significant roles in cellular energy transfer and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine-5’-diphosphate monopotassium salt can be synthesized through the dephosphorylation of adenosine-5’-triphosphate by ATPases. The reaction involves the removal of a phosphate group from adenosine-5’-triphosphate to form adenosine-5’-diphosphate, which is then combined with a potassium salt to form the monopotassium salt .
Industrial Production Methods: Industrial production of adenosine-5’-diphosphate monopotassium salt typically involves microbial fermentation processes. Bacterial sources are often used to produce the compound in large quantities, followed by purification and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Adenosine-5’-diphosphate monopotassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine-5’-triphosphate.
Reduction: It can be reduced to form adenosine-5’-monophosphate.
Substitution: It can participate in substitution reactions where one of the phosphate groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation: Adenosine-5’-triphosphate.
Reduction: Adenosine-5’-monophosphate.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
Scientific Research Applications
Adenosine-5’-diphosphate monopotassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various biochemical assays and studies involving nucleotide metabolism.
Mechanism of Action
Adenosine-5’-diphosphate monopotassium salt exerts its effects by interacting with specific purinergic receptors, such as P2Y1 and P2X2/3 receptors. It acts as an agonist for these receptors, leading to various cellular responses, including platelet aggregation and modulation of cellular energy metabolism . The compound also plays a role in the regulation of the phosphorylation status of AMP-activated protein kinase, which is involved in cellular energy homeostasis .
Comparison with Similar Compounds
Adenosine-5’-triphosphate (ATP): A higher energy form of adenosine diphosphate with three phosphate groups.
Adenosine-5’-monophosphate (AMP): A lower energy form with a single phosphate group.
Adenosine: The nucleoside form without any phosphate groups.
Uniqueness: Adenosine-5’-diphosphate monopotassium salt is unique in its ability to act as an intermediate in the conversion between adenosine-5’-triphosphate and adenosine-5’-monophosphate. This intermediate role makes it essential in cellular energy transfer processes and signal transduction pathways .
Properties
Molecular Formula |
C10H14KN5O10P2 |
|---|---|
Molecular Weight |
465.29 g/mol |
IUPAC Name |
potassium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |
InChI |
InChI=1S/C10H15N5O10P2.K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
ZNCWUOPIJTUALR-MCDZGGTQSA-M |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)O)O)O)N.[K+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)O)O)O)N.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


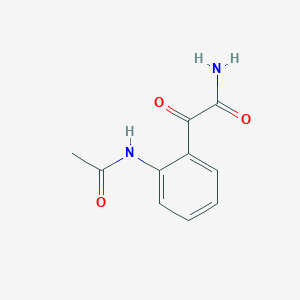
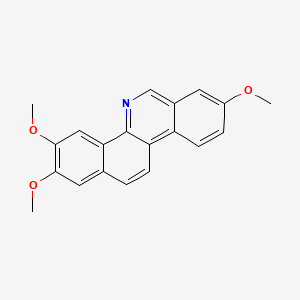
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12806235.png)
